![molecular formula C7H12N2O B139393 (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one CAS No. 151763-89-2](/img/structure/B139393.png)
(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
Overview
Description
®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a heterocyclic compound that features a fused ring system consisting of a pyrrolo and pyrazinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of ®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing catalysts and automated systems to streamline the synthesis. The choice of solvents, reagents, and purification techniques is critical to achieving high-quality output suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Antimicrobial Activity
(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one has demonstrated notable antimicrobial properties. Isolated from the marine bacterium Bacillus tequilensis MSI45, it effectively combats multi-drug resistant strains of Staphylococcus aureus, exhibiting a minimum inhibitory concentration (MIC) of 15 mg/L and a minimum bactericidal concentration (MBC) of 20 mg/L .
Case Study:
- A study optimized the culture conditions for strain MSI45 to enhance yield, demonstrating the compound's potential as an antibiotic agent against resistant bacterial strains.
Anticancer Potential
Research indicates that this compound may possess anticancer activity. It interacts with various biological targets, potentially inhibiting cancer cell proliferation through mechanisms that require further elucidation .
Enzyme Inhibition
This compound is being investigated for its role as an enzyme inhibitor. It has shown promise in modulating enzyme activity related to metabolic processes and signal transduction pathways .
Binding Studies:
- Preliminary studies suggest that it binds effectively to certain enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development targeting these pathways.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It is used in the preparation of various complex organic molecules, including:
- Lactam and Ketone Precursors: These are essential for synthesizing other biologically active compounds .
- Organocatalytic Reactions: It has been employed in asymmetric selenofunctionalization reactions, showcasing its utility in catalysis .
Summary of Applications
Mechanism of Action
The mechanism of action of ®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Imidazo[1,2-a]pyrimidines: Another class of heterocycles with similar structural features and applications in medicinal chemistry.
Pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring system and are studied for their potential therapeutic uses.
Uniqueness
®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is unique due to its specific ring structure and stereochemistry, which can impart distinct biological activities and chemical reactivity. Its versatility as a synthetic intermediate and its potential for diverse applications make it a valuable compound in various fields of research.
Biological Activity
(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a fused pyrrolo and pyrazine ring system, contribute to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C7H12N2O
- Molecular Weight : 140.18 g/mol
- Structural Features : Contains a lactam functional group, which enhances its reactivity and biological interactions.
Synthesis Methods
Several synthetic routes have been developed to produce this compound. These methods typically involve the construction of the piperazine ring through various cyclization techniques. Notable methods include:
- Intramolecular 1,4-addition of unsaturated amino esters.
- Reductive cyclization of amino keto esters.
- Alkylation with methyl bromoacetate , followed by Dieckmann cyclization.
These methods have successfully yielded not only this compound but also its derivatives, which may exhibit enhanced biological activities .
Biological Activities
This compound has been investigated for various biological activities:
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity. Its derivatives have been shown to inhibit cancer cell proliferation through mechanisms involving kinase inhibition and anti-angiogenic properties .
- Antimicrobial Activity : Research has highlighted its potential as an antimicrobial agent. It has demonstrated effectiveness against several bacterial strains, suggesting its application in treating infections .
- Cytotoxicity and Genotoxicity : In vitro studies have assessed the cytotoxic effects of related compounds on human cell lines, with findings indicating moderate toxicity levels. For example, hexahydro derivatives exhibited cytotoxicity with IC50 values around 500 µg/mL . Genotoxicity assessments revealed minimal chromosomal aberrations compared to standard treatments .
The precise mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors. This interaction may lead to the inhibition or activation of these targets, initiating a cascade of biochemical events that result in its observed biological effects .
Case Study 1: Anticancer Activity
A study explored the anticancer effects of this compound derivatives on non-small cell lung cancer (NSCLC) cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through modulation of TP53 expression.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5 µM against various strains .
Summary Table of Biological Activities
Properties
IUPAC Name |
(8aR)-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h6,8H,1-5H2/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFXPKPIPBNKFI-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@H]1CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463988 | |
Record name | (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151763-89-2 | |
Record name | (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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